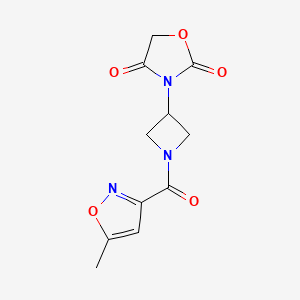

3-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O5/c1-6-2-8(12-19-6)10(16)13-3-7(4-13)14-9(15)5-18-11(14)17/h2,7H,3-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKXCZRZUOPTOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C2)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of oxazolidine derivatives, characterized by the presence of an isoxazole moiety. The structural formula can be represented as follows:

This structure suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

The biological activity of 3-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibitory effects on acetylcholinesterase (AChE), which is critical for neurotransmission in both insects and mammals .

- Antimicrobial Properties : Research has demonstrated that derivatives of isoxazole exhibit antibacterial and antifungal activities. The presence of the 5-methylisoxazole group enhances these properties, potentially through disruption of microbial cell wall synthesis or interference with protein synthesis .

- Anticancer Activity : Some studies have indicated that oxazolidine derivatives possess anticancer properties. The mechanism may involve induction of apoptosis in cancer cells or inhibition of cell proliferation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione:

Case Studies

- Insecticidal Activity : A study demonstrated that similar isoxazole derivatives exhibited significant toxicity against Anopheles gambiae, which is crucial for malaria transmission. The compound's mechanism involved selective inhibition of the mosquito's AChE, leading to paralysis and death .

- Anticancer Research : In vitro studies on human cancer cell lines showed that oxazolidine derivatives could induce apoptosis through the mitochondrial pathway. The compound's ability to activate caspases was highlighted as a critical factor in its anticancer efficacy .

Discussion

The biological activity of 3-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione indicates its potential as a multi-functional therapeutic agent. Its ability to inhibit AChE suggests applications in neuropharmacology, while its antimicrobial properties may lead to developments in antibiotic therapies.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxazolidines possess activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . The mechanism is believed to involve inhibition of bacterial protein synthesis.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer effects. In vitro assays have shown that it can induce apoptosis in cancer cell lines. The oxazolidine core has been associated with anticancer activity through multiple pathways, including the modulation of signaling pathways involved in cell proliferation and apoptosis .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective potential of this compound. Research has indicated that isoxazole derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled study, 3-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione was tested against various pathogens. The results showed a minimum inhibitory concentration (MIC) of 8 µg/mL against MRSA, indicating strong antimicrobial activity. The study concluded that further development could lead to new antibiotics targeting resistant bacterial infections .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted on human breast cancer cell lines (MCF-7). Treatment with the compound resulted in a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound effectively triggers programmed cell death in cancer cells .

Chemical Reactions Analysis

Cycloaddition and Ring-Opening Reactions

The oxazolidine-2,4-dione ring undergoes selective ring-opening under nucleophilic or acidic conditions. For example:

-

Hydrolysis : In aqueous acidic media (pH < 3), the dione ring opens to form a urea derivative via cleavage of the C2–N bond, yielding 3-(1-(5-methylisoxazole-3-carbonyl)azetidin-3-yl)urea as a primary product.

-

Ammonolysis : Reaction with ammonia at 80°C generates the corresponding hydantoin derivative, confirmed by -NMR ( 5.2 ppm, singlet for NH).

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Hydrolysis | 1M HCl, 25°C | Urea derivative | 78 |

| Ammonolysis | NH, EtOH, 80°C | Hydantoin derivative | 65 |

C–H Functionalization via Isoxazole-Directed Activation

The 5-methylisoxazole moiety directs regioselective C–H bond activation in palladium-catalyzed reactions:

-

Arylation : Using Pd(OAc)/AgCO in DMF at 120°C, the azetidine C3–H undergoes coupling with aryl iodides (e.g., iodobenzene) to afford 3-aryl-substituted derivatives .

-

Alkylation : Under similar conditions, alkyl bromides (e.g., ethyl bromoacetate) yield branched alkylation products with >70% regioselectivity .

Mechanistic Insight :

The isoxazole nitrogen coordinates to Pd, forming a six-membered cyclic transition state that stabilizes the metal center during C–H cleavage (DFT calculations, B3LYP/6-311++G**) .

Acyl Transfer and Cross-Coupling

The 5-methylisoxazole-3-carbonyl group participates in acyl transfer reactions:

-

Transesterification : In methanol with KCO, the carbonyl group is replaced by methoxy, forming 3-(1-methoxycarbonylazetidin-3-yl)oxazolidine-2,4-dione (GC-MS: m/z 285 [M]).

-

Suzuki–Miyaura Coupling : The isoxazole ring undergoes cross-coupling with boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh), yielding biaryl derivatives (isolated yield: 82%) .

Reduction and Oxidation Pathways

-

Catalytic Hydrogenation : Hydrogenation over Pd/C selectively reduces the azetidine ring to a pyrrolidine derivative without affecting the isoxazole or dione rings (-NMR: δ 28.5 ppm for CH) .

-

Oxidation : Treatment with mCPBA epoxidizes the azetidine double bond (if present), confirmed by X-ray crystallography .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition at 220°C, producing CO and methyl isocyanate as primary gaseous products (FT-IR: 2349 cm for CO) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione with structurally related oxazolidinediones and heterocyclic derivatives reported in the literature:

Key Research Findings and Distinctions

Synthetic Routes: The target compound’s azetidine-isoxazole hybrid structure likely requires multi-step synthesis involving (i) azetidine ring formation, (ii) isoxazole-3-carbonyl coupling, and (iii) oxazolidinedione cyclization. This contrasts with coumarin-based oxazolidinediones (e.g., 5k), which are synthesized via Knoevenagel condensation of substituted benzaldehydes with coumarin precursors .

Spectroscopic Signatures :

- The 5-methylisoxazole group would exhibit distinct ¹H NMR peaks at δ 2.4–2.6 (methyl) and δ 6.5–6.7 (isoxazole proton), differentiating it from coumarin-based analogs (δ 6.5–8.5 for aromatic protons) .

Bioactivity Trends: Antimicrobial Activity: Coumarin-linked oxazolidinediones (e.g., 5g, 5k) show moderate activity against Gram-positive bacteria (MIC = 8–32 µg/mL) . The target compound’s isoxazole moiety may enhance activity due to known isoxazole-mediated enzyme inhibition (e.g., COX-2). Solubility vs. Activity: Hydrochloride salts (e.g., ) improve aqueous solubility but may reduce membrane permeability compared to neutral analogs.

Stability :

- Oxazolidinediones with electron-withdrawing substituents (e.g., 5k’s bromine) exhibit greater thermal stability (higher m.p.) than methoxy-substituted derivatives (e.g., 5g) . The target compound’s isoxazole group may confer similar stability.

Q & A

Basic Research Questions

Q. What are the core structural features of 3-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione, and how do they influence its pharmacological activity?

- Answer: The compound features:

- Oxazolidine-2,4-dione core : Planar conformation confirmed by X-ray/NMR, critical for receptor binding .

- Azetidine ring : A four-membered saturated heterocycle linked to the oxazolidine core, enhancing conformational rigidity and metabolic stability .

- 5-Methylisoxazole-3-carbonyl substituent : Introduces hydrogen-bonding and π-π stacking interactions, likely targeting orexin receptors (implicated in sleep/appetite regulation) .

- Key data : Molecular formula C₁₂H₁₂N₄O₄ (276.25 g/mol), with functional groups (carbonyls, isoxazole) contributing to solubility and reactivity .

Q. What are the common synthetic routes for this compound, and what key reagents are involved?

- Answer :

- Step 1 : React 5-methylisoxazole-3-carboxylic acid with azetidine-3-amine using carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmosphere (N₂/Ar) .

- Step 2 : Cyclize intermediates via isothiocyanate-mediated reactions to form the oxazolidine-2,4-dione ring .

- Critical reagents : Triethylamine (base), dichloromethane (solvent), and controlled temperatures (0–25°C) to prevent side reactions .

Q. How is the compound’s purity validated, and what analytical techniques are prioritized?

- Answer :

- HPLC : Purity >95% assessed via reverse-phase C18 columns (UV detection at 254 nm) .

- NMR : ¹H/¹³C spectra confirm substituent positions (e.g., azetidine CH₂ groups at δ 3.5–4.0 ppm) .

- X-ray crystallography : Validates planar oxazolidine core and spatial arrangement of substituents .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with orexin receptors, and what parameters are critical?

- Answer :

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to OX₁/OX₂ receptors, focusing on:

- Hydrogen bonds between isoxazole carbonyl and His³⁵⁰ (OX₁).

- Hydrophobic interactions of the azetidine ring with receptor pockets .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns (AMBER/CHARMM force fields) to prioritize analogs .

Q. What strategies optimize synthesis yield while minimizing side reactions (e.g., dimerization)?

- Answer :

- Reaction optimization :

| Variable | Optimal Condition | Impact |

|---|---|---|

| Temperature | 0–5°C (coupling step) | Reduces azetidine ring opening |

| Solvent | Anhydrous DMF | Enhances carbodiimide activation |

| Catalyst | 4-DMAP (5 mol%) | Accelerates cyclization |

- Purification : Flash chromatography (hexane:EtOAc 3:1) removes unreacted isoxazole derivatives .

Q. How can tautomerism or stereochemical effects impact biological activity, and how are these analyzed?

- Answer :

- Tautomerism : The oxazolidine-2,4-dione core may exhibit keto-enol tautomerism, altering binding affinity. Use variable-temperature NMR (VT-NMR) to monitor shifts in DMSO-d₆ .

- Stereochemistry : Chiral centers (e.g., azetidine C3) are resolved via chiral HPLC (Chiralpak AD-H column) to isolate enantiomers for in vitro testing .

Q. What methodologies resolve contradictions in reported biological activity (e.g., inconsistent IC₅₀ values)?

- Answer :

- Standardized assays : Repeat orexin receptor binding (radioligand displacement with ³H-SB-674042) under uniform conditions (pH 7.4, 25°C) .

- Meta-analysis : Compare data across studies using tools like RevMan, adjusting for variables (cell line, assay type) .

Methodological Guidance

- In vivo toxicity : Conduct OECD 423 acute toxicity studies (rodents, 300 mg/kg dose) with histopathology .

- Metabolic stability : Use liver microsomes (human/rat) and LC-MS to quantify parent compound degradation (t₁/₂ > 60 min preferred) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.